Morantel
説明
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra (DMSO-d₆) exhibit characteristic peaks (Table 1) :
Table 1: NMR Data for this compound Tartrate
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 1.35 (s) | N-CH₃ |
| ¹H | 2.25 (s) | Thiophene-CH₃ |
| ¹H | 6.42 (d, J = 15.4 Hz) | Trans-ethenyl Hα |
| ¹³C | 158.2 | Pyrimidine C=N |
| ¹³C | 126.7 | Thiophene C-S |
Infrared (IR) Spectroscopy
Key IR absorptions (ATR, cm⁻¹):
Mass Spectrometry
ESI-QTOF analysis ([M+H]⁺ = 221.1107) fragments via loss of the thiophene moiety (m/z 152) and subsequent pyrimidine ring cleavage (m/z 98) . High-resolution MS confirms the molecular ion at 220.1034 Da (error < 2 ppm) .
Physicochemical Properties and Stability Profiles
Solubility
This compound tartrate exhibits pH-dependent solubility:
| Solvent | Solubility (mg/mL) | |
|---|---|---|
| Water (pH 7.2) | 10 | |
| DMSO | 74 | |
| Ethanol | <1 |
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C , with a 95% mass loss by 300°C . The tartrate salt is hygroscopic, requiring storage at -20°C under anhydrous conditions .
特性
IUPAC Name |
1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPPWDVLBMNMB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048562 | |
| Record name | Morantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20574-50-9 | |
| Record name | Morantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20574-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020574509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NJ031HAX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Chemical Synthesis of Morantel
Claisen-Schmidt Condensation Route
The core pyrimidine structure of this compound is synthesized via Claisen-Schmidt condensation , a classical method for forming α,β-unsaturated ketones (chalcones). Key steps include:
- Formation of Chalcone Intermediate :
- Cyclization to Pyrimidine :
Table 1: Synthetic Conditions for this compound Precursors
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chalcone formation | KOH/EtOH, RT, 3h | 65–75 | |
| Pyrimidine cyclization | Urea, KOH/EtOH, reflux | 58 | |
| Microwave cyclization | Urea, KOH/EtOH, 210 W, 10min | 85 |
Salt Formation: Tartrate and Citrate
This compound is administered as salts to enhance solubility:
- This compound tartrate : Prepared by reacting this compound free base with L-(+)-tartaric acid in methanol (1:1 molar ratio).
- This compound citrate : Synthesized similarly using citric acid, yielding a stable formulation for premixes.
Table 2: Physicochemical Properties of this compound Salts
| Property | This compound Base | Tartrate Salt | Citrate Salt |
|---|---|---|---|
| Molecular weight (g/mol) | 220.34 | 412.46 | 412.46 |
| Solubility (H₂O) | Low | 50 mg/mL | 30 mg/mL |
| Melting point (°C) | 144–146 | 163–165 | 158–160 |
| Reference |
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Microwave-assisted synthesis reduces reaction times and improves atom economy:
Analytical Quantification Methods
High-Performance Liquid Chromatography (HPLC)
Regulatory methods (e.g., Japan’s Feed Analysis Standards) specify HPLC for this compound quantification:
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile phase : Phosphate buffer (pH 3.3)-acetonitrile (4:1).
- Detection : UV at 320 nm.
- Linearity : 0.5–7 µg/mL (R² > 0.999).
Table 3: HPLC Performance Metrics for this compound
| Parameter | Value | Reference |
|---|---|---|
| Retention time (min) | 4.2 | |
| LOD (µg/mL) | 0.05 | |
| LOQ (µg/mL) | 0.2 | |
| Recovery (%) | 98.5 ± 2.1 |
化学反応の分析
反応の種類: モランテルは、以下を含むいくつかの種類の化学反応を起こします。
酸化: モランテルは酸化されてさまざまな代謝産物を形成できます。
還元: 還元反応はチオフェン環構造を変更できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな酸化および還元された代謝産物、ならびにモランテルの置換誘導体などがあります .
4. 科学研究アプリケーション
モランテルには、以下を含むいくつかの科学研究アプリケーションがあります。
化学: テトラヒドロピリミジン誘導体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 寄生性線虫の研究に使用され、その神経系を理解し、新しい駆虫薬を開発します。
医学: ヒトの寄生虫感染症の治療における潜在的な使用について調査されています。
科学的研究の応用
Morantel is an anthelmintic compound used in veterinary medicine, particularly effective against nematode parasites in livestock . Research indicates its functionality as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α3β2 subtype, which enhances channel gating .
Scientific Research Applications
Mechanism of Action: this compound potentiates α3β2 nAChRs by enhancing channel gating, leading to increased frequency and more bursting of single-channel events . It binds at the noncanonical β2(+)/α3(−) subunit interface of nAChRs .
Binding Site Investigation: Studies using site-directed mutagenesis and methanethiosulfonate (MTS)-based compounds have identified specific residues in the β(+)/α(−) interface that are crucial for this compound binding . Key findings include:
- MTS modification of cysteine-substituted subunits alters the properties of nAChRs, indicating the involvement of the noncanonical interface in allosteric behavior .
- This compound and MTS reagents exhibit mutual inhibition, supporting the hypothesis that the β(+)/α(−) interface constitutes the this compound binding site .
Veterinary Applications: this compound tartrate is used to control gastrointestinal parasitism in livestock . Systematic deworming with this compound tartrate has shown positive effects on milk production in dairy cows .
Case Study: Milk Production in Dairy Cows
- Objective: To evaluate the effects of systematic deworming with this compound tartrate on milk production in dairy cows.
- Methodology: Eighty Holstein herds were paired into 40 blocks and treated with either this compound tartrate or a placebo in May, June, and July. Milk production records were collected from May 1983 to April 1984.
- Results: Herds treated with this compound tartrate produced 323 kg more milk per cow per year and 1.2 kg per cow per day more fat-corrected milk than control herds. Fecal worm egg counts and infective larvae counts in pasture were reduced by 83% and 93%, respectively, in treated herds .
- Conclusion: Deworming lactating dairy cows at the beginning of and during the pasture season improves production performance .
Control of Gastrointestinal Parasitism: A study evaluating the efficacy of this compound tartrate sustained-release bolus (MSRB) in controlling gastrointestinal parasitism in weaned calves found that MSRB-treated heifers had lower mean egg counts compared to control heifers 28 days after treatment .
作用機序
モランテルは、アセチルコリンエステラーゼの阻害剤として作用することでその効果を発揮し、神経筋接合部におけるアセチルコリンの蓄積につながります。これにより、虫の筋肉の持続的な収縮と麻痺が発生します。モランテルの分子標的は、線虫の筋肉細胞にあるニコチン性アセチルコリン受容体です。 これらの受容体に結合することで、モランテルは痙攣性麻痺と虫の宿主からの排出を誘発します .
6. 類似の化合物との比較
モランテルは、ピランテル、オキサンテル、レバミゾールなどの他の駆虫薬と密接に関連しています。これらの化合物は同様の作用機序を共有していますが、化学構造と特異性は異なります。
ピランテル: モランテルに似ていますが、チオフェン環にメチル基がありません。
オキサンテル: 構造内に酸素原子を追加で含んでいます。
レバミゾール: 構造は異なりますが、ニコチン性アセチルコリン受容体にも作用します.
モランテルの独自性: モランテルの独特の機能は、チオフェン環にメチル基が存在することで、特定の寄生性線虫に対する効力と特異性を高めます .
類似化合物との比較
Mechanism of Action
Key Differences :
- Allosteric Modulation : this compound uniquely potentiates ACh-evoked currents even at saturating agonist concentrations (e.g., 2-fold enhancement with 10 μM this compound + 1 mM ACh) . Pyrantel and levamisole act via direct receptor activation.
- Receptor Selectivity : this compound’s high efficacy at α7 nAChRs (7-fold lower EC50 vs. ACh) is attributed to interactions with Gln57, a residue absent in muscle-type receptors .
Pharmacological Efficacy
Notable Findings:
- This compound’s sustained-release bolus maintains >95% efficacy against gastrointestinal nematodes in calves over two grazing seasons .
- Resistance to this compound and levamisole in H. contortus is linked to shared target sites in the levamisole/morantel drug group .
Advantages of this compound :
- No milk withdrawal time, making it ideal for lactating animals .
- Sustained fecal persistence (>322 days in pats), reducing environmental reinfection .
Structural and Functional Insights
Mechanistic Implications :
- This compound’s thioether group enhances interactions with noncanonical subunit interfaces (e.g., β2(+)/α3(−)), enabling allosteric modulation .
- Pyrantel’s methyl group limits its ability to bind alternate interfaces, restricting it to competitive activation .
生物活性
Morantel is an anthelmintic compound primarily used for the treatment of parasitic infections in livestock, particularly against nematodes. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs), leading to enhanced synaptic transmission and subsequent paralysis of the parasites. This article delves into the mechanisms of action, pharmacological properties, and relevant case studies surrounding this compound.
This compound acts as a positive allosteric modulator of neuronal nAChRs. Research indicates that it binds to a site distinct from the canonical agonist binding site, enhancing channel gating and increasing the efficacy of agonists like acetylcholine (ACh).
Key Findings:
- This compound alone is a weak agonist but significantly potentiates ACh-evoked responses at low micromolar concentrations. For instance, a concentration of 0.3 μM this compound can enhance a 10 μM ACh response by approximately threefold .
- The potentiation effect varies across receptor subtypes, with the greatest enhancement observed in the α3β2 nAChR subtype .
- The time constants for desensitization remain largely unchanged in the presence of this compound, indicating that its primary action is through enhanced channel gating rather than altering desensitization kinetics .
Pharmacological Properties
This compound's pharmacological profile includes:
- Potency : Exhibits significant potentiation effects at low concentrations.
- Selectivity : Shows preferential activity towards specific nAChR subtypes, particularly α3β2.
- Reversibility : The effects of this compound are reversible upon washout, which is critical for therapeutic applications .
Toxicological Studies
While this compound is effective against parasites, studies have also identified potential toxic effects in non-target organisms. For example, it has been shown not to cause significant mortality in certain soil organisms like Folsomia fimetaria and Enchytraeus crypticus, even at high concentrations . However, a case report highlighted instances of toxic leukoencephalopathy associated with this compound use in humans, emphasizing the need for careful monitoring during administration .
Table 1: Summary of Research Findings on this compound
Q & A
Q. What is the mechanism by which morantel potentiates neuronal nicotinic acetylcholine receptors (nAChRs)?
this compound acts as a positive allosteric modulator of α3β2 nAChRs, enhancing channel gating rather than competing with acetylcholine (ACh) at orthosteric binding sites. It increases single-channel opening frequency and burst duration, as demonstrated by patch-clamp recordings. At saturating ACh concentrations (1 mM), this compound potentiates macroscopic currents by ~2-fold, with EC₅₀ values ranging from 20–30 μM depending on experimental conditions . Key methods include voltage-clamp electrophysiology in Xenopus oocytes and kinetic analysis of single-channel recordings.
Q. How can HPLC be optimized for quantifying this compound in biological samples?
A validated HPLC method for this compound detection in bovine serum uses a Phenomenex Bondesil C18 column with a mobile phase of acetonitrile:ammonium acetate buffer (pH 3.5, 28:72) at 1.3 mL/min. Sample preparation involves adding internal standard (IS), alkalizing with ammonia, and extracting with chloroform. Detection at 318 nm achieves a retention time of 6.2 minutes for this compound, with a limit of detection (LOD) of 0.05 μg/mL .
Q. What experimental designs are suitable for assessing this compound’s pharmacokinetics in ruminants?
Oral administration studies in cattle and goats (10 mg/kg) show minimal systemic absorption, with >70% excreted unchanged in feces and <0.05 μg/mL plasma detection. Use LC-MS/MS for sensitive quantification, and design fecal persistence experiments with controlled degradation conditions to monitor this compound stability over >300 days .
Advanced Research Questions
Q. How can single-channel recordings elucidate this compound’s effects on nAChR gating kinetics?
Outside-out patch-clamp recordings reveal that this compound (10 μM) increases burst frequency and duration by reducing closed times between channel openings. For α3β2 receptors, this compound increases total open-state time by ~6-fold (e.g., from 180 ms to 1123 ms in 300-s recordings) and alters burst structure, with mean open time (τₒₚₑₙ) decreasing from 0.45 ms to 0.35 ms . Analyze data using software like QuB or pCLAMP to fit exponential distributions for open/closed durations.
Q. What mutagenesis strategies identify this compound’s binding sites on nAChRs?
Cysteine substitution mutagenesis at putative non-canonical subunit interfaces (e.g., α3T115C, β2T150C) combined with methanethiosulfonate (MTS) reagents can map this compound binding. Co-expression of mutant subunits in oocytes followed by voltage-clamp assays shows reduced potentiation after MTS modification, confirming residues critical for allosteric modulation .
Q. How do agonist efficacy differences (e.g., ACh vs. epibatidine) influence this compound potentiation?
this compound potentiates ACh-evoked currents more strongly than epibatidine due to epibatidine’s higher intrinsic efficacy (50% greater maximum response). At saturating agonist concentrations, this compound enhances α3β2 currents by 200% for ACh vs. 130% for epibatidine, analyzed via dose-response curves normalized to maximal agonist efficacy .
Q. How can researchers reconcile discrepancies in reported EC₅₀ values for this compound?
EC₅₀ variations (e.g., 20 μM vs. 30 μM) arise from differences in experimental models (Xenopus oocytes vs. mammalian cells), agonist concentrations, and normalization methods. Standardize protocols using saturating ACh (1 mM) and validate results across multiple donor batches to control for receptor expression variability .
Q. What methodologies distinguish this compound’s allosteric binding from orthosteric interactions?
Competitive binding assays with dihydro-β-erythroidine (DHβE) confirm non-competitive inhibition: increasing ACh overcomes DHβE block, but this compound’s potentiation persists. Radioligand displacement assays using [³H]-epibatidine further exclude overlap with canonical ACh sites .
Q. How does desensitization impact this compound potentiation measurements in prolonged experiments?
this compound does not alter desensitization time constants (τ₁ = 5–10 s, τ₂ = 30–100 s) or plateau currents (Iₚₗₐₜₑₐᵤ/Iₚₑₐₖ ≈ 0.33) in α3β2 receptors. Use 100–300 s agonist applications with washout periods to ensure reversibility and avoid confounding desensitization effects .
Q. What structural determinants underlie this compound’s selectivity for α7 vs. muscle-type nAChRs?
Glutamine-57 at the complementary binding interface of α7 receptors is critical: mutating Gln57 to glycine (α7Q57G) reduces this compound efficacy by 70%, while introducing Gln57 into muscle receptors (εG57Q) enhances potentiation 7-fold. Molecular docking studies align this compound’s tetrahydropyrimidine group near Trp149 on the principal binding face .
Data Contradiction Analysis
- EC₅₀ Variability : Address by standardizing agonist pre-application durations and normalizing to internal controls (e.g., 1 mM ACh alone) to account for receptor expression differences .
- Partial Agonism vs. Allosteric Modulation : Use single-channel recordings to differentiate this compound’s weak intrinsic agonist activity (Emax = 0.20) from its gating-enhancing effects, which dominate at sub-saturating ACh concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
